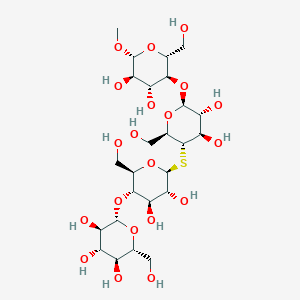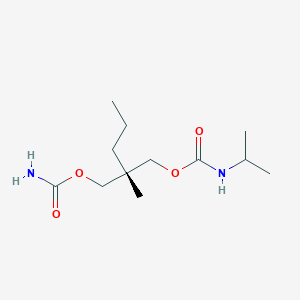
(S)-carisoprodol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-carisoprodol is the (S)-enantiomer of carisoprodol. It is an enantiomer of a (R)-carisoprodol.
Scientific Research Applications
Musculoskeletal Pain Management
(S)-Carisoprodol is primarily recognized for its efficacy in managing acute musculoskeletal conditions. A study highlighted its role as a centrally active skeletal muscle relaxant, extensively used in treating acute, painful musculoskeletal disorders. Research indicates that lower doses of this compound retain clinical benefits in pain management while exhibiting improved tolerability compared to higher doses (Serfer, Wheeler, & Sacks, 2010).
Drug Metabolism and Interaction
Understanding the metabolism of this compound and its interaction with other drugs is crucial for optimizing therapeutic outcomes. A retrospective analysis of urinary excretion data shed light on how patient-specific factors like age, sex, and co-medications can significantly influence the metabolism of this compound, impacting its efficacy and potential for therapeutic use in pain management (Tse, Atayee, Ma, & Best, 2014).
Neuropharmacological Insights
This compound’s effects on the GABAA receptor function have been the subject of intense study due to its abuse potential. Research exploring its allosteric modulation and direct activation of human α1β2γ2 GABAARs provides critical insights into its neuropharmacological properties and its potential impact on human behavior and performance, underscoring the complexity of its interaction with central nervous system receptors (González et al., 2009).
Impact on Human Performance and Behavior
Understanding the impact of this compound on human performance and behavior, especially in scenarios like driving, is pivotal. Studies have documented its adverse effects, comparing its psychomotor and subjective effects to those of central nervous system depressants like benzodiazepines or alcohol. These insights are vital, given the growing recognition of this compound in driver impairment and accident causation (Roberts & Marinetti, 2003).
properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[(2S)-2-(carbamoyloxymethyl)-2-methylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/t12-/m0/s1 |
InChI Key |
OFZCIYFFPZCNJE-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@](C)(COC(=O)N)COC(=O)NC(C)C |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Canonical SMILES |
CCCC(C)(COC(=O)N)COC(=O)NC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Methano-s-indacene-4(1H)-carboxaldehyde, 3a-(dihydroxymethyl)-8a-[[[(2R,6S,7R)-hexahydro-6-hydroxy-7-methyl-4-(2-methyl-2-propenyl)-1,4-oxazepin-2-yl]oxy]methyl]-3a,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-, (3aR,4aR,7R,7aR)-](/img/structure/B1233518.png)
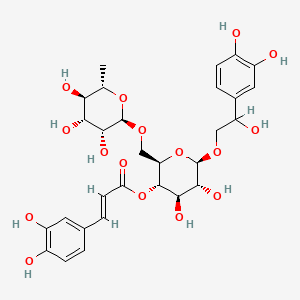
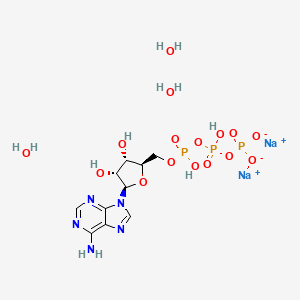
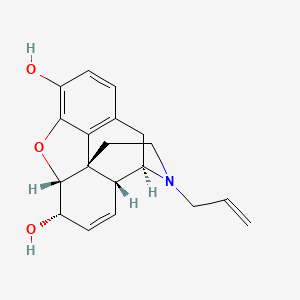
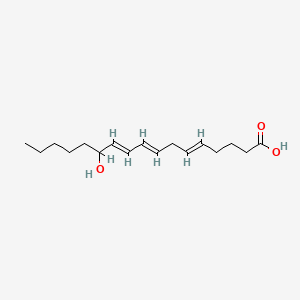
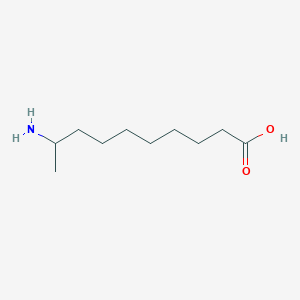
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1233526.png)
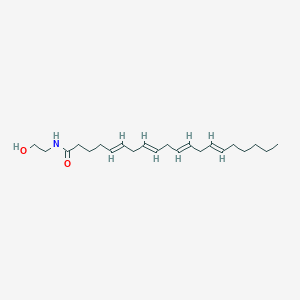
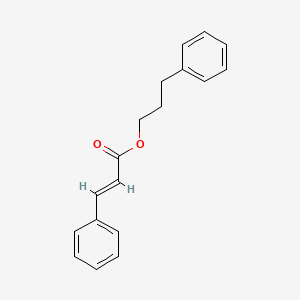
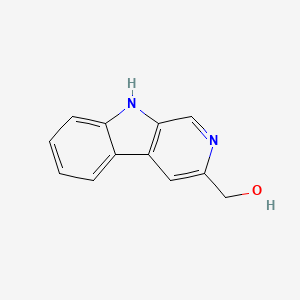
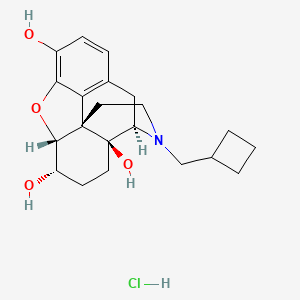
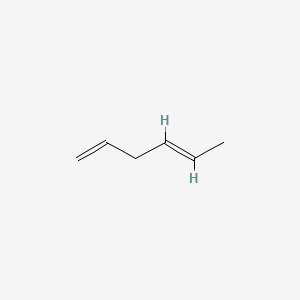
![(1E)-1-[(3-chlorophenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1233538.png)
